N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide

Description

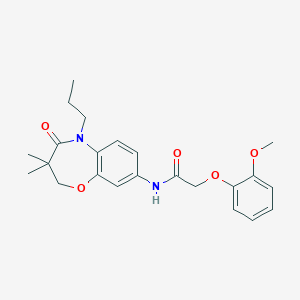

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide is a benzoxazepin-derived acetamide compound. Its structure comprises a seven-membered 1,5-benzoxazepin ring fused with a benzene moiety, substituted at the 8-position by a 2-(2-methoxyphenoxy)acetamide group. The 3,3-dimethyl and 4-oxo substituents on the benzoxazepin core enhance conformational rigidity, while the 5-propyl chain may influence lipophilicity and metabolic stability .

The acetamide linkage and methoxyphenoxy substituent suggest possible interactions with enzymes or receptors via hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-5-12-25-17-11-10-16(13-20(17)30-15-23(2,3)22(25)27)24-21(26)14-29-19-9-7-6-8-18(19)28-4/h6-11,13H,5,12,14-15H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMCQAKZRLIKRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3OC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazepine core which is known for its diverse biological properties. The molecular formula is with a molecular weight of approximately 382.45 g/mol. The structure includes various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors , influencing various signaling pathways. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting processes such as cholesterol biosynthesis.

- Receptor Modulation : Binding to specific receptors can modulate downstream signaling pathways, impacting cellular responses.

- Gene Expression Regulation : Interaction with DNA/RNA may influence gene expression patterns, leading to altered cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest potential antitumor effects through the inhibition of specific kinases involved in cancer cell proliferation.

| Study | Activity | IC50 (µM) |

|---|---|---|

| A | Antitumor effect on U-87 MG cells | 10 |

| B | Inhibition of PI3K pathway | 15 |

- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

Case Studies

- Antitumor Efficacy in Cell Lines : In a study involving U-87 MG glioblastoma cells, the compound demonstrated significant cytotoxicity with an IC50 value of 10 µM, indicating its potential as an antitumor agent.

- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups. The observed effects were attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide (CAS 921566-13-4)

- Core Structure: Shares the 1,5-benzoxazepin ring but substitutes the 2-methoxyphenoxyacetamide with a 2-ethoxybenzamide group.

- Key Differences: Substituent: Ethoxybenzamide vs. methoxyphenoxyacetamide. Molecular Formula: C23H28N2O4 vs. C23H27N2O5 (estimated for the target compound). Molecular Weight: 396.5 g/mol vs. ~421.5 g/mol (estimated).

- The benzamide linkage lacks the ether oxygen present in the target’s acetamide, which could affect hydrogen-bonding capacity .

N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides

- Core Structure: Replaces benzoxazepin with a thiazolidinone ring fused to a coumarin moiety.

- Key Differences: Heterocyclic Core: Thiazolidinone-coumarin vs. benzoxazepin. Substituents: Coumarin-7-yloxyacetamide vs. methoxyphenoxyacetamide.

- Implications: The thiazolidinone-coumarin core is associated with antioxidant and anti-inflammatory activities, while the benzoxazepin system may prioritize CNS targeting. The coumarin’s conjugated system enhances UV absorption, relevant for photostability studies .

Pharmacopeial Phenoxyacetamide Derivatives (e.g., Compounds m, n, o)

- Core Structure: Hexanamide backbone with phenoxyacetamide and tetrahydro-pyrimidinyl substituents.

- Key Differences: Backbone: Linear hexanamide vs. cyclic benzoxazepin. Substituents: 2,6-Dimethylphenoxy vs. 2-methoxyphenoxy.

- Implications: The linear structure may reduce metabolic stability compared to the rigid benzoxazepin core.

Comparative Data Table

*Estimated based on structural analogy.

Research Findings and Trends

- Synthetic Routes: The target compound’s synthesis likely parallels methods for benzoxazepin derivatives, such as cyclization of o-aminophenols with carbonyl compounds, followed by acetamide coupling (e.g., via ZnCl2-catalyzed reactions as in ).

- Structure-Activity Relationships (SAR): Benzoxazepin Core: Rigidity improves target engagement but may reduce solubility. Methoxyphenoxy Group: The methoxy oxygen and ether linkage enhance hydrogen-bond acceptor capacity, critical for enzyme inhibition (e.g., kinase targets). Propyl Chain: May optimize logP values for blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide, and how is purity ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted benzoxazepine intermediates. For example, analogous acetamide derivatives are synthesized by refluxing precursors (e.g., chloroacetyl chloride) with amines in the presence of triethylamine, followed by TLC monitoring for reaction completion . Purification via recrystallization (pet-ether or EtOAC/hexane systems) and characterization using IR, NMR (¹H and ¹³C), and mass spectrometry (HRMS) ensures structural fidelity and purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for amide bonds, OCH₃ peaks near 3044 cm⁻¹) .

- NMR : ¹H NMR detects aromatic protons (δ 6.9–7.5 ppm), methoxy groups (δ ~3.8 ppm), and NH signals (δ ~9.8 ppm). ¹³C NMR confirms carbonyl (C=O) and quaternary carbons .

- Mass Spectrometry : HRMS provides exact mass (e.g., m/z 430.2 [M+1] for related compounds) to validate molecular formulas .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, dosage). To resolve this:

- Standardize Assays : Use validated cell models (e.g., Wister albino mice for in vivo toxicity studies) and replicate conditions from prior studies .

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to compare potency across studies .

- Computational Modeling : Apply molecular docking to predict target binding affinities and cross-validate with experimental data .

Q. What strategies optimize the synthetic yield of this compound for large-scale preclinical studies?

- Methodological Answer :

- Reagent Stoichiometry : Use excess chloroacetyl chloride (1.5 mol) to drive amide bond formation, as seen in analogous syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocyclic intermediates .

- Process Control : Implement real-time monitoring (e.g., in-line FTIR) to adjust reaction parameters dynamically .

Q. How can researchers validate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD) between the compound and purified targets .

- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells by measuring thermal stabilization of proteins .

- Knockdown/Overexpression Models : Genetic manipulation of putative targets (e.g., CRISPR) validates functional relevance in disease models .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME estimates bioavailability, BBB penetration, and metabolic stability .

- Molecular Dynamics (MD) Simulations : Models drug-receptor interactions over time to assess binding stability .

Methodological Design & Data Analysis

Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., propyl to isopentyl, methoxy to ethoxy) and compare bioactivity .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What statistical approaches are critical for analyzing dose-dependent toxicity data?

- Methodological Answer :

- Probit Analysis : Determines LD₅₀ values in in vivo studies (e.g., Wister albino mice) .

- ANOVA with Post-Hoc Tests : Identifies significant differences between treatment groups in multi-dose experiments .

Theoretical Frameworks

Q. How can researchers link studies on this compound to broader pharmacological theories?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.